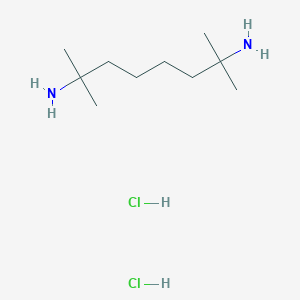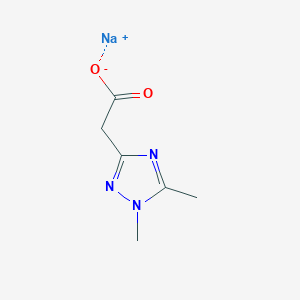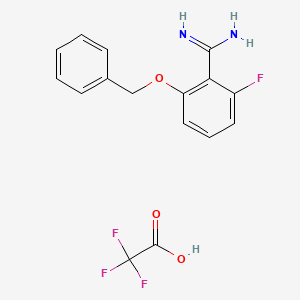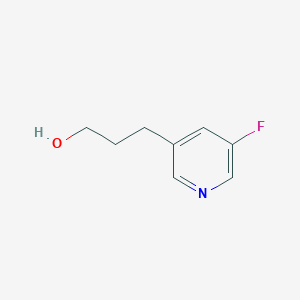
2,7-Dimethyloctane-2,7-diaminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2,7-Dimethyloctane-2,7-diaminedihydrochloride involves several steps. One common synthetic route includes the reaction of 2,7-dimethyloctane with ammonia or an amine under specific conditions to form the diamine, which is then treated with hydrochloric acid to yield the dihydrochloride salt . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high purity and yield .
Analyse Chemischer Reaktionen
2,7-Dimethyloctane-2,7-diaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to produce primary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups are replaced by other functional groups using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while substitution can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2,7-Dimethyloctane-2,7-diaminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including surfactants and catalysts.
Wirkmechanismus
The mechanism of action of 2,7-Dimethyloctane-2,7-diaminedihydrochloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2,7-Dimethyloctane-2,7-diaminedihydrochloride can be compared with other similar compounds such as:
2,7-Dimethyloctane: This compound lacks the amino groups and thus has different chemical properties and applications.
2,7-Dimethyloctane-2,7-diamine: The free base form without the dihydrochloride salt, which may have different solubility and reactivity.
Other diamines: Compounds like ethylenediamine and hexamethylenediamine, which have different chain lengths and substitution patterns, leading to varied chemical and physical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to its analogs .
Eigenschaften
Molekularformel |
C10H26Cl2N2 |
|---|---|
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
2,7-dimethyloctane-2,7-diamine;dihydrochloride |
InChI |
InChI=1S/C10H24N2.2ClH/c1-9(2,11)7-5-6-8-10(3,4)12;;/h5-8,11-12H2,1-4H3;2*1H |
InChI-Schlüssel |
RRCMAZSCOWNYKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCCC(C)(C)N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride](/img/structure/B13501046.png)
![2-Chloro-4-[difluoro(phenyl)methyl]-1,3-thiazole](/img/structure/B13501063.png)
![3-[4-(Bromomethyl)phenoxy]pyridine hydrobromide](/img/structure/B13501072.png)
![7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13501075.png)




![tert-butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13501110.png)
